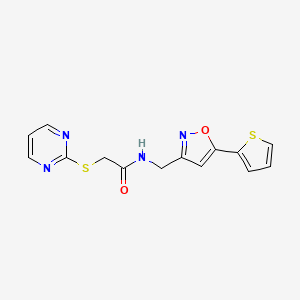

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

描述

2-(Pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidin-2-ylthio group linked via a thioether bridge to an isoxazole-methyl scaffold substituted with a thiophene moiety. This compound belongs to a class of molecules designed to modulate protein-protein interactions (PPIs), particularly involving chaperone proteins like Hsp90. Its structural framework combines a pyrimidine ring (a six-membered aromatic diazine) with a 5-membered isoxazole-thiophene system, which contributes to its binding affinity and metabolic stability.

属性

IUPAC Name |

2-pyrimidin-2-ylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c19-13(9-22-14-15-4-2-5-16-14)17-8-10-7-11(20-18-10)12-3-1-6-21-12/h1-7H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQQHKDPQOUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyrimidine-Thioether Intermediate

Starting Materials: Pyrimidine-2-thiol and an appropriate alkyl halide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Synthesis of the Isoxazole Derivative

Starting Materials: Thiophene-2-carboxylic acid and hydroxylamine.

Reaction Conditions: The formation of the isoxazole ring involves cyclization under acidic conditions, often using acetic acid as a solvent.

-

Coupling Reaction

Starting Materials: The pyrimidine-thioether intermediate and the isoxazole derivative.

Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Products: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically performed in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Products: Substitution reactions can introduce various functional groups onto the pyrimidine or isoxazole rings.

科学研究应用

Chemical Properties and Structure

The molecular formula of the compound is , and it features a pyrimidine ring, thiophenes, and an isoxazole moiety. The presence of these heterocycles contributes to its biological activity by influencing interactions with biological targets.

Antiviral Applications

Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. For instance, compounds with similar structural motifs have shown efficacy against various viruses, including HIV and HCV. The incorporation of thiophene and isoxazole rings may enhance the antiviral activity through improved binding affinity to viral enzymes or receptors.

- Mechanism of Action : The compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting the replication cycle of retroviruses by inhibiting reverse transcriptase activity.

-

Case Studies :

- In vitro studies demonstrated that derivatives with a pyrimidine backbone exhibited significant antiviral effects against HIV strains, with IC50 values in the low micromolar range .

- Another study reported that similar compounds effectively inhibited HCV NS5B polymerase, showcasing their potential in treating hepatitis infections .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

- Research Findings :

- Some derivatives have been shown to exhibit selective COX-II inhibition, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- A study indicated that certain pyrimidine-based compounds significantly lowered pro-inflammatory cytokines in cellular models, suggesting their utility in managing inflammatory diseases .

Cancer Therapeutics

The unique structure of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide positions it as a candidate for cancer therapy.

- Mechanism : The compound may act by inducing apoptosis in cancer cells or inhibiting pathways involved in tumor growth.

-

Case Studies :

- Research has identified related compounds that exhibit cytotoxicity against various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance anticancer activity .

- A specific derivative was noted for its ability to inhibit cell proliferation in breast cancer models, showcasing its potential as part of a targeted cancer treatment regimen.

作用机制

The mechanism of action of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, stabilizing the compound within the active site of the target protein. This can inhibit the protein’s function, leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analog: CP9 (N-(5-Methylisoxazol-3-yl)-2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio]acetamide)

- Structural Differences : CP9 replaces the 5-(thiophen-2-yl)isoxazole group in the target compound with a 5-methylisoxazole. Additionally, its pyrimidine ring is substituted with a trifluoromethyl group at position 6 and a thiophene at position 4, enhancing hydrophobicity and electronic effects .

- Biological Activity : CP9 disrupts Hsp90-p23 interactions, inhibits cancer cell proliferation, and restores glucose metabolism in preclinical models. Its derivative, A17, shows superior activity due to increased hydrophobicity from structural modifications .

- SAR Insights : The trifluoromethyl group in CP9 improves binding to hydrophobic pockets in Hsp90, while the thiophene substitution enhances π-π stacking interactions .

CD73 Inhibitors with a 4,6-Biaryl-2-Thiopyridine Scaffold

- Example Compound: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structural Differences: Replaces the pyrimidine-thio group with a 4,6-biaryl-2-thiopyridine core. The morpholino substituents enhance solubility and allosteric inhibition of CD73 .

- Biological Activity: Reverses adenosine-mediated immune suppression in T cells, with full reversion at 100 μM. Highlights the role of thioether-acetamide linkages in modulating immune pathways .

- SAR Insights: Morpholino groups improve target engagement by forming hydrogen bonds with CD73’s allosteric site .

Dual Sirt2/HDAC6 Inhibitor: Compound 33

- Structure : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide

- Structural Differences : Features a dimethylpyrimidine-thio group and a thiazole-benzyl substituent instead of isoxazole-thiophene.

- Biological Activity : Dual inhibition of Sirt2 and HDAC6 enzymes, implicated in cancer and neurodegenerative diseases. Demonstrates how pyrimidine-thio scaffolds can be repurposed for diverse targets .

- SAR Insights : The propynyloxy group enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

Data Table: Key Comparative Analysis

Research Findings and Implications

- Derivative synthesis focusing on hydrophobic substituents (e.g., CF₃) could enhance activity .

- Diverse Targetability : The pyrimidin-thio-acetamide scaffold demonstrates versatility, enabling modulation of PPIs (Hsp90), immune checkpoints (CD73), and epigenetic enzymes (Sirt2/HDAC6) depending on substituents .

- Synthetic Accessibility : and highlight scalable methods for pyrimidin-thio-acetamide synthesis, such as alkylation of thiopyrimidines with chloroacetamides, supporting further derivatization .

生物活性

The compound 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a novel hybrid molecule that combines elements from pyrimidine, thiophene, and isoxazole structures. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure

The molecular formula of the compound is . The presence of functional groups such as thioether and amide linkages indicates possible interactions with biological targets.

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Pyrimidine Derivative : Pyrimidine derivatives are synthesized via standard methods involving cyclization reactions.

- Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.

- Isoxazole Integration : The isoxazole moiety is incorporated using cycloaddition reactions, which can enhance biological activity.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds with similar structures:

- In vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 2-(pyrimidin derivative) | MCF-7 | 3.0 |

| Thiazole derivative | A549 | 0.52 |

| Isoxazole derivative | SK-MEL-2 | 4.27 |

Antimicrobial Activity

The compound's thioether and aromatic components suggest potential antimicrobial effects:

- Mechanism of Action : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. For example, thiazole derivatives demonstrated effective inhibition against various strains of bacteria .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances potency by increasing electron density at reactive sites.

- Substituent Effects : Modifications at specific positions on the pyrimidine or thiophene rings can significantly affect both potency and selectivity against cancer cells or pathogens .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazole-pyrimidine hybrids for their anticancer properties, revealing that modifications to the N-substituent led to improved activity against multiple cancer cell lines .

- Antimicrobial Testing : Another study focused on thiazole derivatives, demonstrating that certain substitutions enhanced antibacterial efficacy against resistant strains .

常见问题

Basic: What synthetic strategies are recommended for preparing 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide?

Answer:

The compound’s synthesis typically involves multi-step reactions. A common approach is:

- Step 1 : Coupling the pyrimidine-thiol moiety to an acetamide backbone via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone, as seen in analogous thioacetamide syntheses) .

- Step 2 : Functionalizing the isoxazole ring with a thiophene group through cyclization or cross-coupling reactions. For example, thiophene derivatives can be introduced using Suzuki-Miyaura coupling or Huisgen cycloaddition .

- Purification : Recrystallization from ethanol or acetone is often employed to isolate the final product, followed by characterization via ¹H NMR and FTIR .

Basic: How can structural characterization of this compound be optimized using spectroscopic methods?

Answer:

- ¹H NMR : Focus on signals for the pyrimidine (δ 8.5–9.0 ppm), thiophene (δ 7.0–7.5 ppm), and isoxazole (δ 6.5–7.0 ppm) protons. Integration ratios confirm substituent stoichiometry .

- FTIR : Key peaks include C=O (amide I band, ~1650 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (650–750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C₁₅H₁₃N₃O₂S₂) and detect fragmentation patterns .

Basic: What pharmacological screening models are suitable for assessing its bioactivity?

Answer:

- In vitro : Use cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity via MTT assays. Anti-inflammatory potential can be tested using COX-2 inhibition assays .

- In silico : Molecular docking against targets like Src kinase or NF-κB can prioritize experimental validation .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Answer:

- Method : Systematically modify substituents (e.g., pyrimidine vs. pyridine, thiophene vs. phenyl) and compare bioactivity. For example, replacing the thiophene with a phenyl group may alter binding to hydrophobic pockets in kinase targets .

- Data Analysis : Use multivariate regression to correlate electronic properties (e.g., Hammett constants) with IC₅₀ values. Contradictions may arise from assay conditions (e.g., pH, solvent) or off-target effects .

Advanced: What computational methods predict its electronic properties for material science applications?

Answer:

- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic regions, critical for designing charge-transfer materials .

- HOMO-LUMO Gaps : Calculate using DFT (e.g., B3LYP/6-31G*) to assess conductivity. A narrow gap (<3 eV) suggests potential in organic electronics .

Advanced: How to design experiments evaluating its environmental fate and toxicity?

Answer:

- Experimental Framework : Follow the INCHEMBIOL project’s approach:

- Phase 1 : Measure logP and hydrolysis rates to predict environmental persistence .

- Phase 2 : Use Daphnia magna or zebrafish embryos for ecotoxicity assays .

- Phase 3 : Track degradation products via LC-MS/MS in simulated wastewater .

Advanced: How to address discrepancies in reported anti-inflammatory vs. cytotoxic effects?

Answer:

- Hypothesis Testing : Compare dose-response curves across cell types. For instance, low doses may inhibit COX-2 (anti-inflammatory), while high doses induce apoptosis (cytotoxic) .

- Mechanistic Studies : Use siRNA knockdown to identify pathways (e.g., NF-κB vs. p53) responsible for divergent effects .

Advanced: What statistical designs optimize multi-variable studies (e.g., solvent effects on synthesis yield)?

Answer:

- Split-Plot Design : Assign solvents (e.g., acetone, DMF) as main plots, reaction times as subplots, and temperatures as sub-subplots. Analyze via ANOVA to isolate significant variables .

- Response Surface Methodology (RSM) : Model interactions between catalyst concentration and temperature to maximize yield .

Advanced: How can this compound act as a probe for studying thiophene-dependent biological pathways?

Answer:

- Target Identification : Use click chemistry to attach biotin tags, followed by pull-down assays and proteomics to identify binding partners .

- Pathway Mapping : Knock out thiophene-interacting genes (e.g., CYP450 isoforms) and monitor metabolic disruptions via metabolomics .

Advanced: What strategies enhance its stability for material science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。